N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide is a nicotinamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position and a methyl group on the nicotinamide moiety. The compound’s structure combines a triazolopyrazine heterocycle, known for its pharmacological relevance, with a nicotinamide side chain that may enhance bioavailability and target binding.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-3-4-10(7-16-9)13(21)17-8-11-18-19-12-14(22-2)15-5-6-20(11)12/h3-7H,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMWGCEXXPZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 6-methylnicotinamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways. This inhibition leads to the disruption of these pathways, resulting in the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Triazolopyrazine Derivatives
Substituent Effects at the 8-Position
The 8-methoxy group on the triazolopyrazine ring distinguishes the target compound from analogues with alternative substituents:
- 8-Amino Derivatives: Compounds like 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide (, compound 2) replace methoxy with amino groups, which may enhance hydrogen-bonding interactions but reduce lipophilicity .
Triazolopyrazine vs. Triazolopyridine Cores
- Triazolopyridine Sulfonamides : N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () replaces pyrazine with pyridine, reducing nitrogen content and possibly modulating electron distribution. Such changes can affect binding to enzymatic targets, as seen in antimalarial applications .
Nicotinamide Side Chain Modifications
The target’s 6-methylnicotinamide side chain is compared to other amide derivatives:
- Thiazolidinone Derivatives: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides () replace the methyl group with benzothiazole, enhancing antimicrobial activity but increasing molecular weight .
- Naphthalene-Containing Analogues: 6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives () incorporate bulkier aromatic systems, which may improve DNA intercalation properties but reduce solubility .
Physicochemical and Pharmacological Insights
Molecular Properties
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a triazolo-pyrazine core with a methoxy group and a nicotinamide moiety.
- Molecular Formula : C14H13N5O2
- Molecular Weight : 283.29 g/mol
Target Organisms
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, notably:
- Staphylococcus aureus
- Escherichia coli
Mode of Action
The compound acts by inhibiting bacterial growth through mechanisms that may involve:
- Disruption of bacterial cell wall synthesis
- Interference with protein synthesis pathways
These actions lead to moderate to good antibacterial efficacy against the mentioned strains .
Antibacterial Efficacy
A series of studies have demonstrated the antibacterial properties of this compound. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Good |
The findings suggest that while the compound exhibits antibacterial properties, further optimization may enhance its efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of related compounds:
- Thrombolytic Activity : A study on 1-methylnicotinamide (MNA), a related compound, revealed its anti-thrombotic effects in vivo. MNA induced a dose-dependent thrombolytic response in rat models, which suggests that derivatives like this compound may also exhibit similar cardiovascular benefits .
- Inflammatory Response Modulation : Preliminary research indicates that compounds with similar structures could alleviate inflammatory responses in skin diseases. This suggests a broader therapeutic potential for triazolo-pyrazine derivatives .
- Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions under controlled conditions to form the triazolo-pyrazine core followed by functionalization with methoxy and nicotinamide groups .
Q & A
Q. What are the optimal synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide?
- Methodological Answer : The synthesis typically involves constructing the triazolo-pyrazine core followed by functionalization. Key steps include:
-
Core formation : Use carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C to activate carboxylic acid precursors, followed by cyclization with hydrazine derivatives .
-
Methoxy group introduction : Reflux intermediates in glacial acetic acid or solvent-free conditions to install methoxy groups at position 8 (yields: 75–93%) .
-
Final coupling : React the triazolo-pyrazine intermediate with nicotinamide derivatives via nucleophilic substitution or condensation. Optimize solvent (e.g., pyridine, ethanol) and temperature (reflux for 15–24 hours) .
| Synthesis Optimization Table |
|----------------------------------|----------------------------------|
| Step | Optimal Conditions |
| Core cyclization | CDI in DMFA, 100°C, 1 hour |
| Methoxylation | Glacial acetic acid, reflux, 3 hours |
| Final coupling | Pyridine, reflux, 15 hours |
Q. How to confirm the molecular structure of the compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C-NMR : Identify methyl/methylene protons (δ 1.44–3.66 ppm) and exchangeable –NH protons (downfield, exchange with D2O). Confirm methoxy groups (δ ~3.6–3.8 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 344.331) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
Q. What analytical techniques monitor reaction progress during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .
- In-situ NMR : Monitor real-time proton shifts (e.g., disappearance of hydrazine peaks at δ 4–5 ppm) .
- HPLC : Quantify purity (>95%) using reverse-phase columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How to design experiments to study the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., EGFR-TK inhibition) with ATP-concentration titrations to calculate IC50 values .
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for receptor-ligand interactions .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration (1–10 µM) and pH (7.4 vs. 6.8) to reduce variability .
- Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradants .
- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence) with cellular viability (MTT assay) to validate mechanisms .
Q. What strategies improve the compound’s solubility and bioavailability?
- Methodological Answer :
-
Prodrug Design : Introduce phosphate or acetyl groups at the methoxy position to enhance aqueous solubility .
-
Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo formulations (tested up to 20% w/v) .
-
Structural Modifications : Replace methyl groups with hydrophilic substituents (e.g., –OH, –NH2) while maintaining activity .
| SAR Table: Substituent Effects |
|-----------------------------------|----------------------------------|
| Substituent | Impact on Bioactivity |
| Methoxy at position 8 | Enhances kinase selectivity |
| Methyl on nicotinamide | Reduces metabolic clearance |
| Benzimidazole replacement | Alters target binding affinity |
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with variations at positions 3 (methyl), 6 (methoxy), and the nicotinamide moiety .
- Biological Profiling : Test analogs against a panel of 10–15 kinases to identify selectivity trends .
- Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with activity .
Key Considerations for Data Interpretation
- Contradictory Yield Data : Replicate reactions under inert atmospheres (N2/Ar) to minimize oxidation side products (yield variation ±5%) .
- Biological Replicates : Use n ≥ 3 independent experiments with statistical correction (e.g., Bonferroni) for multi-target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
